molecular formula C18H11F4N5O2S B3409823 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 894068-29-2

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B3409823
CAS No.: 894068-29-2
M. Wt: 437.4 g/mol
InChI Key: HBCLRSOXJPBCLU-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, triazolo, pyridazinyl, phenyl, trifluoromethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the triazolo[4,3-b]pyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

    Sulfonamide formation: The sulfonamide group can be introduced through reactions with sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazolo or pyridazinyl rings.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Possible use as a drug candidate or intermediate in drug synthesis.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Industry

    Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide: Lacks the trifluoromethyl group.

    N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Lacks the fluorine atom.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O2S/c19-15-5-4-13(9-14(15)18(20,21)22)30(28,29)26-12-3-1-2-11(8-12)16-6-7-17-24-23-10-27(17)25-16/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLRSOXJPBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
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4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

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